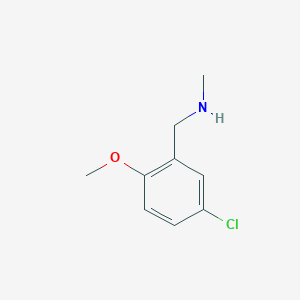
N-(5-chloro-2-methoxybenzyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxybenzyl)-N-methylamine is an organic compound with the molecular formula C9H12ClNO. This compound is characterized by the presence of a chloro and methoxy group attached to a benzyl ring, along with a methylamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-N-methylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The chloro group in the benzyl ring can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated benzyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxybenzyl)-N-cyclopentylamine
- N-(5-chloro-2-methoxybenzyl)-N-ethylamine
- N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine
Uniqueness
N-(5-chloro-2-methoxybenzyl)-N-methylamine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUJZJIMEXXDQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
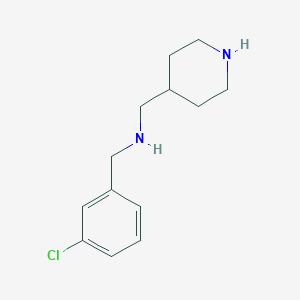
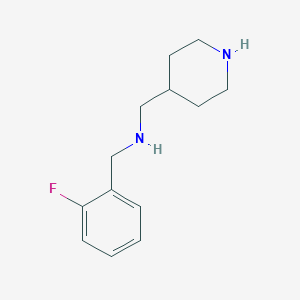
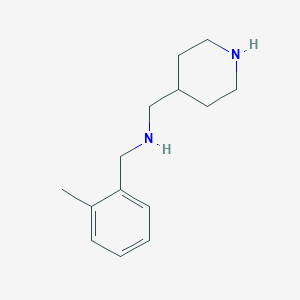
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499802.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499803.png)
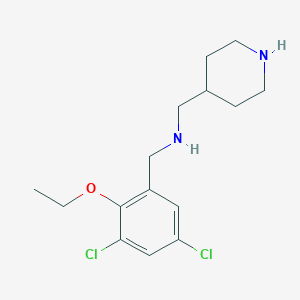
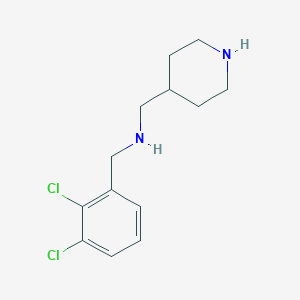
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499806.png)
![{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE](/img/structure/B499811.png)
![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499813.png)
![1-{3-methoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499814.png)
![1-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499817.png)
![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499818.png)
![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499819.png)
